Receptor Subtype Selectivity: mGluR1 vs. mGluR5 and Group II/III mGluRs
In cells transfected with mGluR1a, AIDA acts as a competitive antagonist with a pA2 value of 4.21 against glutamate and (1S,3R)-ACPD, whereas in mGluR5a-expressing cells it shows substantially weaker antagonist activity, and at concentrations up to 1 mM it does not affect mGluR2-mediated adenylate cyclase inhibition or mGluR4 function [1][2]. This contrasts with the nonselective antagonist (+)-MCPG, which inhibits both phospholipase C and adenylate cyclase responses [1].
| Evidence Dimension | Antagonist potency (pA2) and functional selectivity across mGluR subtypes |
|---|---|
| Target Compound Data | pA2 = 4.21 at mGluR1a; weak antagonist at mGluR5a; no effect at mGluR2 (≤1 mM) or mGluR4 |
| Comparator Or Baseline | (+)-MCPG: antagonizes both phospholipase C (mGluR1/5) and adenylate cyclase (mGluR2/4) responses |
| Quantified Difference | AIDA is functionally selective for mGluR1 over mGluR5 and lacks group II/III activity, whereas (+)-MCPG is nonselective across multiple mGluR subtypes and transduction systems |
| Conditions | Baby hamster kidney (BHK) cells transfected with individual mGluR subtypes; phosphoinositide hydrolysis and cAMP assays |
Why This Matters
Procurement of AIDA enables exclusive interrogation of mGluR1-mediated pathways, avoiding confounding effects on mGluR5 or group II/III receptors that occur with broader-spectrum antagonists.
- [1] Moroni F, Lombardi G, Thomsen C, Leonardi P, Attucci S, Peruginelli F, et al. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. J Pharmacol Exp Ther. 1997;281(2):721-729. View Source
- [2] Pellicciari R, Luneia R, Costantino G, Marinozzi M, Natalini B, Jakobsen P, et al. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors. J Med Chem. 1995;38(19):3717-3719. View Source
